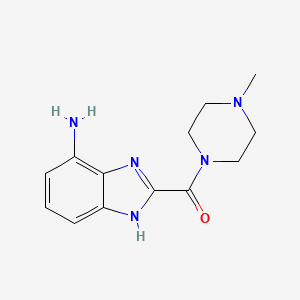![molecular formula C6H9N5O B8278527 (2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine CAS No. 468068-81-7](/img/structure/B8278527.png)
(2E)-2-[amino(nitroso)methylidene]-N-methyl-1H-pyrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is a chemical compound with the molecular formula C4H11N3O. It is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide typically involves the reaction of 3-methylaminopropionitrile with hydroxylamine. The reaction is carried out in ethanol and water at temperatures ranging from 20°C to 50°C for approximately 27 hours. The product is obtained as a thick pale yellow oil after the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and hydroxylamines.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, hydroxylamines, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxyamino acids: These compounds share the hydroxylamine functional group and exhibit similar biological activities.
Hydroxylamines: Compounds like N-hydroxyphthalimide and N-hydroxysuccinimide are structurally related and have comparable reactivity.
Uniqueness
N’-Hydroxy-3-(methylamino)-2-pyrazinecarboximidamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
468068-81-7 |
|---|---|
Formule moléculaire |
C6H9N5O |
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
N'-hydroxy-3-(methylamino)pyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H9N5O/c1-8-6-4(5(7)11-12)9-2-3-10-6/h2-3,12H,1H3,(H2,7,11)(H,8,10) |
Clé InChI |
QSBNWESLLHTUSV-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=CN=C1C(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B8278460.png)



![(R)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8278503.png)








